
2-oxo-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-oxo-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2H-chromene-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrimidine ring, a pyrrolidine ring, and a chromene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a chromene ring (a fused ring system consisting of a benzene ring and a pyran ring), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a pyrrolidine ring (a five-membered ring with one nitrogen atom) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could impact its solubility and stability .Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
Synthesis for Antimicrobial Use : The compound has been utilized in synthesizing new chromeno[3,4‐c]pyrrole‐3,4‐dione‐based N‐Heterocycles, showing significant antimicrobial activity. This synthesis involves a series of cyclocondensation reactions, indicating its versatility as a building block for new azole systems (Azab, Azab, & Elkanzi, 2017).
Novel Fused Pyrano Pyrimidinones : Another study focused on the synthesis of novel fused pyrano pyrimidinones using 2-oxo-2H-chromene-3-carboxylic acid. These compounds demonstrated significant in vitro antibacterial and antifungal activities, indicating potential therapeutic applications (Banothu, Gali, Velpula, & Bavantula, 2013).
Synthesis of Pyrido[4,3-d]pyrimidines : A related study involved synthesizing novel 5,7-diarylpyrido[4,3-d]pyrimidines, indicating the compound's role in creating new pyrimidine derivatives (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Antimicrobial and Antitumor Activities
Antimicrobial Properties : Several studies have synthesized derivatives of 2-oxo-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2H-chromene-3-carboxamide with demonstrated antimicrobial activities. These include compounds with good antibacterial activity against Escherichia coli and marked antifungal activity against Candida rugosa (Jayarajan et al., 2019).
Antitumor Potential : A study on the synthesis and biological evaluation of innovative coumarin derivatives containing a thiazolidin-4-one ring revealed that these compounds could have promising biological properties, potentially including antitumor activities (Ramaganesh, Bodke, & Venkatesh, 2010).
Photophysical and Structural Studies
Fluorescent Probes for Copper Ion Detection : Research on the synthesis of fluorescent probes based on derivatives of 2-oxo-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2H-chromene-3-carboxamide for selective detection of copper ions in aqueous solutions has been conducted, highlighting its potential in analytical chemistry (Peng, 2010).
Crystal Structure Analysis : Studies have also been done on the crystal structure and molecular conformation of related compounds, which could have implications in the design of new molecules with specific physical and chemical properties (Banerjee et al., 2002).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-oxo-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-16(14-9-12-5-1-2-6-15(12)25-17(14)24)21-13-10-19-18(20-11-13)22-7-3-4-8-22/h1-2,5-6,9-11H,3-4,7-8H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMXNOXCKOKRHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

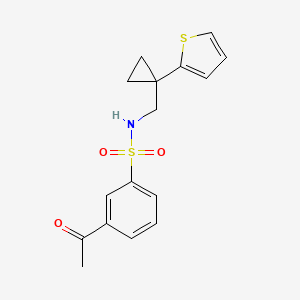
![1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2940543.png)

![N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2940546.png)
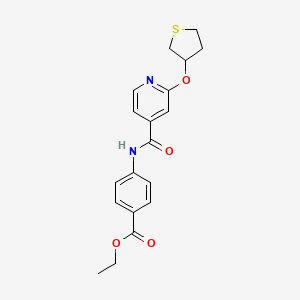
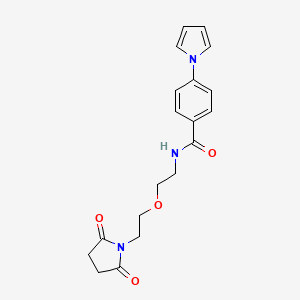
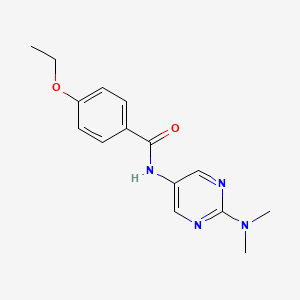
![N-[1-(3,5-dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2940552.png)
![methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/no-structure.png)
![4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine](/img/structure/B2940555.png)
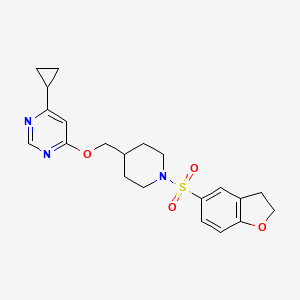
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2940558.png)
![4-(Trifluoromethyl)-2-{2-[3-(trifluoromethyl)anilino]vinyl}-1,3-thiazole-5-carbonitrile](/img/structure/B2940559.png)
